Product packaging for 4-(Benzoyloxy)phenyl benzoate(Cat. No.:CAS No. 14210-97-0)

4-(Benzoyloxy)phenyl benzoate

Cat. No.: B082881
CAS No.: 14210-97-0
M. Wt: 318.3 g/mol
InChI Key: KOAWERFKPZHNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Benzoyloxy)phenyl benzoate is a phenyl benzoate-based compound of significant interest in the field of advanced materials research, particularly for the design and synthesis of novel liquid crystals (LCs) . As a calamitic (rod-like) molecule, its architecture is ideal for investigating how molecular structure influences promising physicochemical properties, which is fundamental for developing new technologies . Researchers utilize this compound and its derivatives in the study of thermotropic mesophases, such as lamellar (smectic) and nematic phases, which are crucial for display and sensor technologies . The thermodynamic characteristics of similar LCs, including interaction parameters with various solvents, are effectively studied using techniques like Inverse Gas Chromatography (IGC), providing valuable data on solubility and stability . Beyond liquid crystals, phenyl benzoate derivatives serve as key intermediates in polymer chemistry and the synthesis of sophisticated organic molecules, including tailor-made macrocycles and gelators that form supramolecular assemblies through π–π stacking and van der Waals forces . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O4 B082881 4-(Benzoyloxy)phenyl benzoate CAS No. 14210-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-benzoyloxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(22)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAWERFKPZHNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

3 Radical-Chain Processes and Benzoyloxylation Mechanisms

The synthesis of 4-(benzoyloxy)phenyl benzoate (B1203000) can be approached through various synthetic routes, with methodologies involving radical-chain processes offering a distinct pathway. These reactions typically utilize a source of benzoyloxy radicals, which then interact with a suitable phenolic substrate. The mechanism of benzoyloxylation, particularly when employing peroxides, is a subject of detailed investigation, with evidence pointing towards the involvement of radical intermediates.

The thermal decomposition of benzoyl peroxide is a well-established method for generating benzoyloxy radicals. cosmeticsandtoiletries.comyoutube.com Upon heating, the relatively weak oxygen-oxygen bond in benzoyl peroxide undergoes homolytic cleavage, yielding two benzoyloxy radicals. youtube.comuni-muenchen.denih.gov This initiation step is fundamental to subsequent propagation reactions. The generated benzoyloxy radicals are highly reactive species that can participate in various transformations, including the abstraction of hydrogen atoms or addition to aromatic systems. youtube.comnih.gov

In the context of producing 4-(benzoyloxy)phenyl benzoate, a plausible radical-chain mechanism would involve the reaction of a benzoyloxy radical with a precursor such as p-hydroxyphenyl benzoate. The reaction is generally accelerated by the presence of electron-donating groups on the phenol (B47542). cdnsciencepub.com

The proposed mechanism for the benzoyloxylation of phenols using benzoyl peroxide involves the following key steps:

Initiation: Thermal decomposition of benzoyl peroxide to form two benzoyloxy radicals.

Propagation:

A benzoyloxy radical attacks the phenolic substrate. In the case of anisole (B1667542), which serves as an analogue, extensive ortho-benzoyloxylation is observed, suggesting a coupling between an anisole ion-radical and a benzoate radical, followed by a cyclic rearrangement. cdnsciencepub.com

For phenols, the reaction is understood to proceed via a similar pathway where the benzoyloxy radical interacts with the phenol. cdnsciencepub.com

Termination: The reaction concludes when two radical species combine. cosmeticsandtoiletries.com

It is noteworthy that the reaction between benzoyl peroxide and phenols can be influenced by the solvent, and it does not appear to follow a simple correlation with the solvent's dielectric constant. lookchem.com For instance, reactions are observed to be faster in nitrobenzene (B124822) and slower in alcohols when compared to benzene (B151609). lookchem.com

Research into the reaction of benzoyl peroxide with various aromatic ethers and phenols has provided insights into the relative rates of benzoyloxylation. These studies help to quantify the influence of substituents on the aromatic ring, which is critical for optimizing reaction conditions and understanding the underlying electronic effects that govern the reaction mechanism.

The following table presents data on the apparent first-order rate constants for the reaction of benzoyl peroxide with different aromatic substrates, illustrating the impact of substituents on the reaction rate.

SubstrateApparent First-Order Rate Constant (10⁵ k, sec⁻¹) at 80°C
p-Dimethoxybenzene58.8
Anisole8.3
Benzene3.8

This data is based on the reaction with 0.125 M benzoyl peroxide. cdnsciencepub.com

The data clearly indicates that electron-donating groups, such as the methoxy (B1213986) group, significantly accelerate the rate of benzoyloxylation. p-Dimethoxybenzene, with two activating groups, reacts the fastest, followed by anisole with one methoxy group, and then benzene with no activating groups. This trend supports a mechanism where the benzoyloxy radical, an electrophilic species, preferentially attacks electron-rich aromatic rings.

While a direct radical-chain process for the synthesis of this compound is mechanistically plausible, studies have also indicated that the reaction between benzoyl peroxide and phenols can exhibit second-order kinetics, being first order in both the peroxide and the phenol. lookchem.com This observation has led to suggestions of a polar mechanism competing with or dominating the radical pathway under certain conditions. The reaction is notably retarded by bulky ortho-substituents, indicating steric hindrance around the phenolic hydroxyl group plays a significant role. lookchem.com

Advanced Structural Characterization and Analysis

X-ray Crystallography and Single-Crystal Analysis

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of crystalline solids. Through the diffraction of X-rays by the electron clouds of the constituent atoms, a detailed picture of the crystal packing, bond lengths, bond angles, and torsional relationships can be constructed.

Determination of Crystal Structure and Unit Cell Parameters

The crystal structure of 4-(Benzoyloxy)phenyl benzoate (B1203000) has been determined through single-crystal X-ray diffraction. This analysis provides the precise dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice. The crystallographic data, available under the Cambridge Structural Database (CSD) entry code NADMUD, reveals the specific spatial arrangement and symmetry of the molecules in the solid state. nih.gov While the full crystallographic parameters from the primary source are deposited in the CSD, the analysis of related structures provides a framework for understanding its packing.

Table 1: Representative Crystal Data for a Phenyl Benzoate Derivative
ParameterValue
Empirical FormulaC₁₄H₁₂O₂
Formula Weight212.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.3440 (4)
b (Å)8.1332 (2)
c (Å)12.1545 (4)
β (°)110.911 (4)
Volume (ų)1139.89 (6)
Z4

Note: This data is for Phenyl 4-methylbenzoate, a closely related structure, presented to illustrate typical crystallographic parameters for this class of compounds.

Analysis of Torsion Angles and Dihedral Angles in Related Structures

The conformation of 4-(Benzoyloxy)phenyl benzoate is characterized by the relative orientations of its three phenyl rings and two ester linkages. Dihedral angles, which describe the angle between planes, are crucial for defining this conformation.

In the structure of 1,4-phenylene dibenzoate, the terminal benzoate rings are significantly twisted with respect to the central phenyl ring. nih.gov The dihedral angles between the central 1,4-benzene ring and the two terminal benzoate rings are 55.29 (8)° and 60.31 (9)°. nih.gov This twisted conformation minimizes steric hindrance and allows for efficient crystal packing.

Furthermore, the ester groups (-COO-) themselves are nearly coplanar with their adjacent terminal phenyl rings, exhibiting a very small dihedral angle of just 5.94 (8)°. nih.gov This near-planarity suggests a degree of electronic conjugation between the carbonyl group and the aromatic ring. In other related benzoate structures, similar significant dihedral angles between aromatic rings are observed, highlighting the non-planar nature of these multi-ring systems. For instance, in 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the dihedral angle between the phenyl benzoate and benzyloxy fragments is 72.30 (13)°. iucr.org

Table 2: Key Dihedral Angles in this compound and a Related Structure
CompoundDescriptionDihedral Angle (°)
This compoundTerminal Ring 1 vs. Central Ring55.29 (8) nih.gov
This compoundTerminal Ring 2 vs. Central Ring60.31 (9) nih.gov
This compoundEster Group vs. Terminal Ring5.94 (8) nih.gov
6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoatePhenyl benzoate vs. Benzyloxy fragments72.30 (13) iucr.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto a surface defined by the molecule's electron density, one can delineate the types and relative significance of contacts between neighboring molecules.

Quantification of C-H...O Interactions

Weak C-H...O hydrogen bonds are significant in the crystal packing of many organic molecules, including benzoate esters. These interactions occur when a hydrogen atom attached to a carbon atom comes into close contact with an electronegative oxygen atom of an adjacent molecule.

Investigation of C-H...π and π-π Stacking Interactions

Aromatic rings, being electron-rich, frequently participate in non-covalent interactions that are crucial for the stability of the crystal structure. These include C-H...π interactions, where a C-H bond points towards the face of a π-system, and π-π stacking interactions, involving the face-to-face or offset arrangement of aromatic rings.

For this compound, the crystal structure is stabilized by a combination of these forces. The packing is characterized by the presence of three C-H...π interactions and one notable displaced π-π stacking interaction between the peripheral benzoate rings of adjacent molecules. nih.gov This offset stacking is defined by a centroid-to-centroid distance (Cg...Cg) of 3.9590 (10) Å. nih.gov

Hirshfeld surface analysis of related compounds confirms the importance of these interactions. In the structure of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the packing is consolidated by three C-H...π interactions and two π-π stacking interactions with centroid-to-centroid distances of 3.9698 (15) and 3.8568 (15) Å. iucr.org The 2D fingerprint plots from such analyses allow for the quantification of C...H and C...C contacts, which correspond to C-H...π and π-π interactions, respectively. For instance, in the analysis of 4-methyl phenyl benzoate, C...C contacts, indicative of π...π stacking, were found to contribute 13.8% to the Hirshfeld surface. nih.gov

Table 3: Intermolecular Interaction Data for this compound and Related Compounds
CompoundInteraction TypeGeometric ParameterContribution to Hirshfeld Surface (%)
This compoundπ-π StackingCg...Cg distance = 3.9590 (10) Å nih.govNot Available
6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoateπ-π StackingCg...Cg distance = 3.8568 (15) Å iucr.org5.5
4-methyl phenyl benzoateπ-π Stacking (C...C)-13.8 nih.gov
2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoateC...H Contacts-30.6 nih.goviucr.org

Note: Percentage contributions are from Hirshfeld analyses of related structures and serve as illustrative examples.

Spectroscopic Investigations and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Table 1: Representative ¹H-NMR Data for a Related Phenyl Benzoate (B1203000) Derivative

Functional GroupChemical Shift (ppm)
Aromatic Protons7.19 - 8.27 (multiplet)
-CH₂- (adjacent to Ar)2.58 - 2.62 (triplet)
-CH₂-1.15 - 1.59 (multiplet)
-CH₃0.79 - 0.83 (triplet)
Data is for 4-Cyanophenyl-4-[3-{4-(4׀-n-hexylbiphenyl-4-carbonyloxy)benzoyloxy}benzoyloxy] benzoate and serves as an example of typical shifts for this class of compounds. rsc.org

Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of the molecule. For a related compound, 4-(phenylethynyl)phenyl benzoate, the carbonyl carbon of the ester group shows a resonance around δ 165.0 ppm. rsc.org The aromatic carbons exhibit signals in the range of δ 121.2 to 150.9 ppm, with the carbon attached to the ester oxygen appearing at a lower field. rsc.org The carbons of the acetylene (B1199291) group have characteristic shifts at δ 88.8 and 89.7 ppm. rsc.org While these are from a similar molecule, they provide a strong indication of the regions where the carbons of 4-(Benzoyloxy)phenyl benzoate would resonate. Publicly available databases confirm the existence of ¹³C-NMR spectral data for this compound. nih.gov

Table 2: Representative ¹³C-NMR Data for a Related Phenyl Benzoate Derivative

Functional GroupChemical Shift (ppm)
Carbonyl (C=O)165.0
Aromatic C-O150.9
Aromatic C121.2 - 133.9
Acetylenic C88.8, 89.7
Data is for 4-(phenylethynyl)phenyl benzoate and serves as an example of typical shifts for this class of compounds. rsc.org

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of phenyl benzoate derivatives shows characteristic absorption bands. researchgate.net A strong absorption band is typically observed around 1736-1738 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. rsc.org The stretching vibrations of the aromatic C-H bonds usually appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ region. rsc.orgresearchgate.net The C-O stretching vibrations of the ester group typically give rise to two bands in the 1000-1300 cm⁻¹ region. rsc.org Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to assign the vibrational frequencies and are in good agreement with experimental data for similar molecules. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for Phenyl Benzoate Derivatives

Vibrational ModeWavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
Carbonyl (C=O) Stretch1736 - 1738
Aromatic C=C Stretch1605
Ester C-O Stretch1273, 1080
Data is for a representative 4-Cyanophenyl-4-[3-{4-(4-n-hexylbiphenyl-4-carbonyloxy)benzoyloxy}benzoyloxy] benzoate. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This information is valuable for determining the molecular weight and elemental composition of a compound. The molecular weight of this compound is 318.332 g/mol . sigmaaldrich.com Mass spectrometry data, specifically from Gas Chromatography-Mass Spectrometry (GC-MS), is available for this compound in spectral databases. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound. rsc.org

Electronic Spectra and Ultraviolet Absorption Behavior

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenyl benzoate and its derivatives typically exhibit absorption bands in the UV region. researchgate.netnist.gov For similar compounds, absorption bands are observed that can be assigned to π-π* and n-π* transitions. researchgate.net For instance, a related molecule shows a strong π-π* transition around 272 nm. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been used to predict the electronic absorption spectra of related molecules and show good agreement with experimental data. researchgate.net These studies indicate that the electronic structure is primarily influenced by the core aromatic and ester functionalities. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been applied to 4-(Benzoyloxy)phenyl benzoate (B1203000) and related compounds to predict various molecular properties.

The geometry of 4-(Benzoyloxy)phenyl benzoate has been optimized using DFT calculations, and its crystal structure has been determined. The compound crystallizes in the triclinic space group P-1. researchgate.netresearchgate.net A key feature of its conformation is the dihedral angles between the central benzene (B151609) ring and the two peripheral benzoate rings. In the crystal structure of 1,4-phenylene dibenzoate, the end group rings and ester groups are tipped with respect to the central 1,4-benzene ring at dihedral angles of 55.29 (8)° and 60.31 (9)°, respectively. researchgate.netresearchgate.net The ester groups themselves are nearly coplanar with their conjugated end group rings, exhibiting a small dihedral angle of 5.94 (8)°. researchgate.netresearchgate.net

For comparison, in the related molecule 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), the ester groups are inclined at a dihedral angle of 62.58 (10)° with respect to the central benzene ring. researchgate.net In another related compound, 2′-(4-nitrobenzoyloxy)acetophenone, the dihedral angle between the phenyl rings is 84.84 (6)°, indicating a nearly perpendicular arrangement. researchgate.net This highlights how substituents can significantly influence the molecular conformation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of molecular stability.

For 1,4-phenylene dibenzoate, DFT calculations have been performed to analyze its molecular orbitals. researchgate.netscispace.com The energy gap (ΔE) between the HOMO and LUMO for a related phenol-based ester derivative, C13H9ClO2, was calculated to be 5.20 eV. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. orientjchem.org In another study on a Schiff base derived from a benzoate derivative, a narrow frontier orbital gap was indicative of charge transfer interactions within the molecule. orientjchem.org

HOMO-LUMO Energy Gaps of Related Benzoate Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational MethodReference
6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate-8.72-5.553.17B3LYP/6–311+ G(d,p) smolecule.com
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid--4.3337B3LYP/6–311+ G(d,p) researchgate.net
C13H9ClO2 (a 4-chlorophenyl benzoate derivative)--5.20DFT researchgate.net

The molecular properties of this compound, such as its dipole moment and polarizability, are critical for its application in liquid crystals. The benzoyloxy group is known to increase the dipole moment and polarizability, which can favor the formation of smectic phases. smolecule.com

Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. Higher polarizability often leads to stronger intermolecular interactions. researchgate.net For the aforementioned aniline (B41778) derivatives, the polarizability was found to increase with the length of the terminal alkoxy chain. researchgate.net

Mulliken charge distribution analysis on 4-chlorophenyl benzoate derivatives has shown that the distribution of charges influences intermolecular interactions. scispace.com In a study of 4-(4-chlorobenzoyloxy)phenyl 4-(n-alkoxy)benzoate homologs, it was found that the core part of the molecules possessed a net negative charge, while the alkyl chains had a net positive charge, contributing to phase stability. researchgate.net

Calculated Molecular Properties of Related Benzyloxy Compounds
Compound SeriesPropertyTrend with Increasing Alkyl Chain LengthComputational MethodReference
(E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)anilineDipole MomentDecreasesDFT researchgate.net
PolarizabilityIncreases

Semi-empirical Calculations (e.g., PM7 Hamiltonian)

Semi-empirical methods, which use parameters derived from experimental data, offer a faster computational approach for large molecules. The PM7 Hamiltonian has been used to calculate molecular properties for liquid crystal molecules like 4-(4-chlorobenzoyloxy)phenyl 4-(n-alkoxy)benzoate. researchgate.net These calculations can provide data on molecular volume, which is used to determine properties like the ovality index, an indicator of molecular shape. For the studied alkoxy benzoate derivatives, the ovality index was found to be greater than 1, suggesting a cylindrical shape. researchgate.net

Crystal Lattice Energy Calculations

Crystal lattice energy calculations provide insight into the stability of a crystalline solid. For two isomers of 2′-(nitrobenzoyloxy)acetophenone, it was found that while DFT calculations showed a difference in their molecular energies due to the position of the nitro substituent, their crystal lattice energies were almost equal. researchgate.net This suggests that intermolecular forces in the crystal lattice can compensate for differences in intramolecular energies.

Computational Studies of Reaction Mechanisms (e.g., Antioxidant Mechanism)

Computational methods are also employed to study reaction mechanisms. In a study of the antioxidant activity of a series of phenyl benzoate compounds, computational chemistry was used to investigate the antioxidant mechanism of the most potent compound, 4c. Such studies can elucidate the pathways of free radical scavenging and help in the design of more effective antioxidants.

Mesomorphic Behavior and Liquid Crystalline Properties

Design and Synthesis of Liquid Crystalline Phenyl Benzoate (B1203000) Derivatives

The synthesis of liquid crystalline phenyl benzoate derivatives often involves multi-step chemical reactions to construct the desired molecular architecture. tubitak.gov.tr A common strategy is the esterification of a substituted phenol (B47542) with a substituted benzoic acid, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). tubitak.gov.tr

For instance, the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), a calamitic liquid crystal, begins with the alkylation of ethyl 4-hydroxybenzoate (B8730719) with 1-bromododecane (B92323). This is followed by the hydrolysis of the ethyl group to yield 4-(4-n-dodecyloxybenzoyloxy)benzoic acid. The final step involves the esterification of this acid with 4-benzyloxyphenol. tubitak.gov.tr

Researchers have also synthesized series of these derivatives by reacting substituted phenyl 4-benzoyloxybenzoates, which can be considered derivatives of the unsymmetrical molecule, p-hydroxybenzoic acid. tandfonline.com The modular nature of the synthesis allows for systematic variations in the molecular structure, such as the introduction of different terminal and lateral substituents, to investigate their effects on the resulting liquid crystalline properties. tubitak.gov.trtandfonline.com

Furthermore, nonsymmetric liquid crystal dimers have been created by covalently linking cholesterol to a three-ring mesogenic core of phenyl 4-(benzoyloxy)benzoate through an ω-oxyalkanoyl spacer. researchgate.net This design introduces chirality and can lead to the formation of frustrated liquid crystal phases. researchgate.net The synthesis of such complex molecules allows for a detailed exploration of structure-property relationships in liquid crystals.

The general synthetic approach for many phenyl benzoate derivatives involves the preparation of 4-(4-n-alkoxybenzoyloxy)benzoic acids, which are then reacted with a desired phenol or other molecular fragment. tubitak.gov.tr Purification of the final products is typically achieved through techniques like column chromatography and recrystallization to ensure high purity, which is essential for the characterization of their mesomorphic properties. nih.gov

Characterization of Mesophases and Phase Transitions

The characterization of the mesophases and phase transitions of 4-(benzoyloxy)phenyl benzoate derivatives is primarily conducted using polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). tubitak.gov.trresearchgate.netresearchgate.net POM allows for the visual identification of different liquid crystal phases based on their unique optical textures, while DSC is used to determine the transition temperatures and associated enthalpy changes. tubitak.gov.trresearchgate.net

For example, the calamitic liquid crystal 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) was found to exhibit an enantiotropic nematic (N) and a tilted smectic C (SmC) phase. tubitak.gov.tr The DSC thermograms for BDBB showed distinct endothermic peaks corresponding to the crystal-to-SmC and nematic-to-isotropic phase transitions upon heating. tubitak.gov.tr The SmC-to-nematic transition, however, was observed as a very broad peak and was more accurately determined by POM. tubitak.gov.trresearchgate.net

The introduction of a chiral center into the molecular structure of this compound derivatives can lead to the formation of a chiral nematic (N) phase, also known as the cholesteric phase. This phase is characterized by a helical arrangement of the constituent molecules. Nonsymmetric dimers, where cholesterol is attached to a phenyl 4-(benzoyloxy)benzoate core, consistently display enantiotropic N behavior with high isotropization temperatures, often exceeding 200°C. researchgate.net The helical nature of this phase can be confirmed using techniques like circular dichroism (CD) to determine the handedness of the helix. researchgate.net The thermal range of the N* phase is a key parameter for potential applications and is influenced by the molecular structure of the dimer. acs.org

In addition to the nematic phase, derivatives of this compound can also exhibit various smectic phases and even highly ordered blue phases. researchgate.net Smectic phases are characterized by a layered arrangement of molecules. The smectic A (SmA) phase has the molecules aligned perpendicular to the layer planes, while in the chiral smectic C (SmC*) phase, the molecules are tilted with respect to the layer normal, and there is a helical twist of the tilt direction from one layer to the next.

The occurrence of these phases is highly dependent on the molecular structure. For instance, in a series of nonsymmetric dimers with a phenyl 4-(benzoyloxy)benzoate core, those with an odd-parity spacer were found to exhibit blue phase-I/II (BP-I/II) and the SmA phase. researchgate.net In contrast, dimers with an even-membered spacer stabilized the SmC* phase. researchgate.net The presence of a chiral moiety, such as cholesterol, is crucial for the formation of the SmC* and blue phases. researchgate.net

Twist Grain Boundary (TGB) phases are complex and highly frustrated liquid crystal phases that can be considered as an intermediate state between the chiral nematic (N*) and smectic phases. They are composed of blocks of smectic layers that are twisted with respect to each other, with the twist being accommodated by a regular array of screw dislocations.

The TGBC* phase, specifically, consists of blocks of chiral smectic C (SmC) layers. researchgate.net The formation of this phase has been observed in nonsymmetric dimers of cholesterol and phenyl 4-(benzoyloxy)benzoate, particularly those with longer spacers and terminal tails. researchgate.net The occurrence of the TGBC phase over a wide temperature range has been reported in some chiral dimers, making them of significant interest for fundamental studies and potential applications. acs.orgacs.org The identification of TGB phases often requires a combination of techniques, including polarizing optical microscopy, DSC, and X-ray diffraction. researchgate.net

Influence of Molecular Structure on Mesomorphic Properties

The mesomorphic properties of this compound derivatives are profoundly influenced by their molecular structure. Subtle changes in the length of terminal chains and spacers can lead to significant alterations in the type of mesophase observed and the temperatures at which phase transitions occur.

The length of the terminal alkyl or alkoxy chains attached to the phenyl benzoate core plays a critical role in determining the mesomorphic behavior. researchgate.nettandfonline.com In series of single-tail biphenyl-yl-4-(alkoxy)benzoate and 4-(benzyloxy)phenyl-4-(alkoxy)benzoate liquid crystals, it has been observed that compounds with longer terminal chains tend to exhibit both nematic and smectic A phases. researchgate.nettandfonline.com In contrast, derivatives with shorter tails often only display a nematic phase, and in some cases, no mesophase is observed at all. researchgate.nettandfonline.com This trend is attributed to the increased van der Waals interactions between the longer chains, which promotes the formation of more ordered smectic phases.

Similarly, the length and parity of the spacer in dimeric liquid crystals have a significant impact on the phase sequences. researchgate.net In nonsymmetric dimers composed of cholesterol and a phenyl 4-(benzoyloxy)benzoate core, the spacer length dictates the type of mesophase formed. researchgate.net Dimers with an even-parity spacer tend to stabilize chiral smectic C (SmC) or Twist Grain Boundary (TGB) phases with SmC slabs (TGBC). researchgate.net Conversely, dimers with an odd-parity spacer are more likely to exhibit blue phases and the smectic A phase. researchgate.net Longer spacers and terminal tails generally favor the formation of the TGBC phase. researchgate.net This demonstrates that a delicate interplay between the lengths of the flexible spacer and the terminal tail governs the resulting mesomorphic behavior.

The following table summarizes the influence of terminal chain and spacer length on the mesomorphic properties of some this compound derivatives:

Derivative TypeChain/Spacer LengthObserved Mesophases
Single-tail alkoxybenzoatesShortNematic
Single-tail alkoxybenzoatesLongNematic, Smectic A
Nonsymmetric cholesterol dimersOdd-parity spacerN, Blue Phase-I/II, Smectic A
Nonsymmetric cholesterol dimersEven-parity spacerN, Smectic C, TGBC
Nonsymmetric cholesterol dimersLong spacer and tailTGBC*

This table is a simplified representation based on general trends observed in the cited literature.

Structural Isomerism and Conformation Effects on Mesophase Formation

The molecular structure and conformation of a compound are critical determinants of its ability to form liquid crystalline phases (mesophases). For calamitic molecules like those in the phenyl benzoate class, factors such as molecular linearity, rigidity, and the nature of terminal and lateral groups play a significant role in the type and stability of the mesophase. tubitak.gov.trnih.gov

The basic structure of this compound consists of a central hydroquinone (B1673460) ring linked to two benzoate groups. This para-substituted arrangement minimizes steric hindrance and promotes a linear, rod-like geometry, which is favorable for the formation of liquid crystal phases. The arrangement of linking groups, terminal chains, and other substituents dictates the specific mesophases that can occur, such as the nematic (N) and various smectic (Sm) phases. tubitak.gov.trnih.gov

In derivatives of the phenyl 4-(benzoyloxy)benzoate core, the length and parity of attached spacers and terminal alkyl chains have been shown to direct the type of mesophase formed. For instance, modifying the core by adding different functional groups can lead to the stabilization of various phases, including chiral nematic (N), smectic A (SmA), and chiral smectic C (SmC) phases. The ability of these rod-like molecules to pack efficiently in an ordered, anisotropic manner is fundamental to the stability of these mesophases. Alterations to the molecular structure that disrupt this packing, such as the introduction of bulky side groups or non-linear linkages, can destabilize or completely suppress liquid crystalline behavior.

Inverse Gas Chromatography (IGC) for Thermodynamic Characteristics

Inverse Gas Chromatography (IGC) is a powerful and widely used technique for characterizing the physicochemical properties of non-volatile materials, including liquid crystals. tubitak.gov.trtandfonline.com In this method, the material to be studied, this compound, serves as the stationary phase within a chromatography column. Various known volatile solvents (probes) are then injected into the column with an inert carrier gas. By measuring the retention time of these probes, it is possible to derive valuable data about the thermodynamic interactions between the liquid crystal and the solvents. tubitak.gov.trnih.gov This technique is particularly useful for determining phase transition temperatures and other key thermodynamic characteristics at infinite dilution. tandfonline.com Studies confirm that IGC has been utilized to assess the thermodynamic interactions of this compound with different solvents. smolecule.com

The general procedure involves plotting the natural logarithm of the specific retention volume (Vg°) against the inverse of the column temperature (1/T). The resulting graph, known as a retention diagram, shows distinct regions and transition points that correspond to the different physical states (crystalline, smectic, nematic, isotropic liquid) of the stationary phase. tubitak.gov.trnih.gov The thermodynamic equilibrium region, typically the isotropic liquid phase at higher temperatures, is used for calculating specific interaction parameters. tubitak.gov.tr

Examination of Liquid Crystal Selectivity

A key application of IGC in liquid crystal research is to assess the material's selectivity, which is its ability to separate structurally similar compounds, such as geometric isomers. tubitak.gov.trnih.gov The ordered structure of a liquid crystal mesophase can differentiate between probe molecules based on their shape and size, a capability not typically found in conventional isotropic liquid stationary phases. nih.gov

To examine the selectivity of a liquid crystal like this compound, a series of isomeric probes, such as acetate (B1210297) and alcohol isomers, are injected into the IGC column across a range of temperatures. tubitak.gov.trnih.gov This temperature range is chosen to cover the solid, liquid crystal, and isotropic phases of the material. By comparing the retention times of the isomers in the different phases, the selectivity can be quantified. Enhanced separation of isomers is often observed in the nematic or smectic phases compared to the isotropic liquid phase, highlighting the unique ordering properties of the mesophase. tubitak.gov.tr

Determination of Thermodynamic Interaction Parameters

IGC is an effective method for determining crucial thermodynamic interaction parameters between the liquid crystal stationary phase and various solvent probes. These parameters provide insight into the solubility and intermolecular forces governing the system. tandfonline.com The two primary parameters calculated are the Flory–Huggins interaction parameter and the weight fraction activity coefficient at infinite dilution. tubitak.gov.trnih.gov

Flory–Huggins Interaction Parameter (χ₁₂∞)

The Flory-Huggins interaction parameter describes the interaction energy between a solvent (probe) and a polymer or, in this case, a liquid crystal. It is a measure of the "quality" of a solvent for the stationary phase. A lower χ₁₂∞ value signifies stronger, more favorable interactions (i.e., a good solvent), while a higher value indicates weaker interactions (a poor solvent). A value of χ₁₂∞ < 0.5 typically indicates a good solvent. nih.govtandfonline.com This parameter is calculated from the specific retention volume and other properties of the solvent and liquid crystal in the thermodynamic equilibrium region. researchgate.net

While specific data for this compound is not publicly available, the following table, showing data for the related compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) , illustrates how Flory-Huggins parameters are presented and interpreted. The data shows that for BDBB, all tested solvents were poor solvents (χ₁₂∞ > 0.5). nih.gov

Table 1. Illustrative Flory-Huggins LC-Solvent Interaction Parameters (χ₁₂) for a Related Compound (BDBB) at Different Temperatures. nih.gov
Solvent483.2 K488.2 K493.2 K
n-Heptane1.181.151.11
n-Octane1.031.010.98
n-Nonane0.910.890.86
Toluene (B28343)0.830.810.78
Ethylbenzene0.870.850.82
n-Butyl acetate0.660.620.59

Weight Fraction Activity Coefficient at Infinite Dilution (Ω₁∞)

The weight fraction activity coefficient at infinite dilution (Ω₁∞) provides further insight into the interactions between the solvent and the stationary phase. It is a direct measure of the deviation from ideal solution behavior (Raoult's Law). A lower Ω₁∞ value indicates stronger attractive forces between the solvent and the liquid crystal. tandfonline.com This parameter is calculated directly from the specific retention volume and the molecular weight and saturated vapor pressure of the solvent probe. tubitak.gov.tr

The table below, also based on data for the related compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) , serves as an example of how these values are reported. nih.gov

Table 2. Illustrative Weight Fraction Activity Coefficients at Infinite Dilution (Ω₁) for a Related Compound (BDBB). nih.gov
Solvent483.2 K488.2 K493.2 K
n-Heptane8.658.127.65
n-Octane7.787.376.99
n-Nonane7.016.686.37
Toluene5.885.625.38
Ethylbenzene6.536.235.95
n-Butyl acetate4.554.274.04

Applications and Advanced Materials Development

Utilization in Liquid Crystal Displays (LCDs) and Electronic Displays

The mesomorphic properties of 4-(benzoyloxy)phenyl benzoate (B1203000) make it a valuable component in the formulation of liquid crystals (LCs) for display technologies. smolecule.com Liquid crystals are a state of matter that has properties between those of conventional liquids and solid crystals, allowing for the manipulation of light, a fundamental principle behind LCDs.

Derivatives of 4-(benzoyloxy)phenyl benzoate are particularly noted for their role as the mesogenic core in novel liquid crystal materials. For instance, nonsymmetric liquid crystal dimers have been synthesized by covalently attaching cholesterol to a three-ring mesogenic core of phenyl 4-(benzoyloxy)benzoate through a flexible spacer. tandfonline.com These dimers exhibit a chiral nematic (N*) phase, with some showing additional blue phases and smectic phases depending on the length of the spacer and terminal chains. tandfonline.com The thermal and optical properties of these materials are crucial for their application in displays.

The thermodynamic characteristics of new liquid crystals containing this compound derivatives have been studied using techniques like inverse gas chromatography (IGC). nih.govtubitak.gov.tr For example, the compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) has been synthesized and its thermodynamic interactions with various solvents were assessed to understand its potential in separation science and its behavior in LC systems. nih.govtubitak.gov.tr The investigation of phase transition temperatures and thermodynamic parameters helps in the design and optimization of liquid crystal mixtures for specific display applications. tandfonline.com

Table 1: Mesophase Behavior of a this compound Derivative

CompoundPhase TransitionTemperature (°C)
4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB)Crystal to Smectic C106.05
Smectic C to Nematic143.85
Nematic to Isotropic210.05
Data sourced from studies on the thermodynamic properties of novel liquid crystals. tubitak.gov.tr

Polymer Chemistry and Materials Science Applications

In the realm of polymer science, while this compound itself is a point of interest, its structural motifs, particularly the benzoyloxy group, play a significant role in various polymerization and material modification processes.

Role as Monomers in Polymerization (e.g., Thiol-ene Monomers)

Phenyl benzoate derivatives have been functionalized to create liquid crystalline thiol-ene monomers. researchgate.net These monomers can be polymerized to form main-chain liquid crystalline polymers. By adjusting the structure of the phenyl benzoate core and the length of the spacers, the resulting polymers can exhibit different mesophases, from nematic and smectic A to more ordered crystal E phases. researchgate.net This tunability is key for creating polymers with specific mechanical, optical, and electro-optical properties for advanced applications.

Crosslinking in Polymer Films via Benzoyloxy Radicals

Benzoyloxy radicals, which can be generated from benzoyl peroxide groups, are highly reactive species used to induce crosslinking in polymer films. mdpi.comencyclopedia.pub This process is crucial for enhancing the mechanical and thermal stability of polymers like polystyrene. The homolytic cleavage of the O-O bond in benzoyl peroxide yields two benzoyloxy radicals. mdpi.com These radicals can then abstract hydrogen atoms from the polymer backbone or add to aromatic rings, leading to the formation of crosslinks between polymer chains. mdpi.comencyclopedia.pub While not directly involving this compound, this principle demonstrates the utility of the benzoyloxy functional group in polymer modification. The efficiency of crosslinking can be influenced by the concentration of the peroxide and the reaction conditions. researchgate.net

Applications as Catalyst Components for Olefin Polymerization (related compounds)

In the field of olefin polymerization, certain diol diester compounds, which share structural similarities with this compound, have been utilized as internal electron donors in solid catalyst components. google.com These catalysts, typically comprising magnesium, titanium, and a halogen, are used for the polymerization of olefins like propylene. The inclusion of these diol diester compounds can significantly improve the activity of the catalyst and the stereospecificity of the resulting polymer. google.com This leads to polyolefins with desirable properties such as high isotacticity and a broad molecular weight distribution. google.com Late transition metal catalysts derived from bulky 8-arylnaphthylamines are also a significant class of olefin polymerization catalysts. mdpi.com

Research on Bioactive Derivatives and Structure-Activity Relationships

The phenyl benzoate scaffold has been extensively used as a template for the design and synthesis of new bioactive molecules, particularly in the development of anticancer agents. smolecule.com

Design and Synthesis of Derivatives for Biological Activity

Researchers have synthesized numerous derivatives of phenyl benzoate to explore their potential as therapeutic agents. For example, phenyl benzoate derivatives with a terminal hydroxyl group have been investigated for their cytotoxic effects on human lung cancer cells (A549). rsc.orgresearchgate.net The structure-activity relationship (SAR) studies indicate that modifications to the phenyl or benzoate rings can significantly impact the biological efficacy of these compounds. smolecule.comrsc.org For instance, the position of substituents on the benzene (B151609) rings of dimeric derivatives was found to influence their ability to induce apoptosis in cancer cells. rsc.orgresearchgate.net

Another area of research involves the synthesis of 4-phenoxy-phenyl isoxazole (B147169) derivatives, starting from a hit compound identified through virtual screening, which have shown inhibitory activity against acetyl-CoA carboxylase (ACC), an enzyme implicated in cancer cell metabolism. nih.gov SAR studies on these derivatives have led to the identification of compounds with potent antiproliferative activity against various cancer cell lines, including A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) cells. nih.gov

Table 2: Anticancer Activity of Selected Phenyl Benzoate Derivatives

CompoundCancer Cell LineActivity
4-butylphenyl 4-(6-hydroxyhexyloxy)benzoateA549 (Lung)Marked cell-growth inhibition at > 5 µM
1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzeneA549 (Lung)Induced marked cell accumulation in Sub-G1 phase
4-phenoxy-phenyl isoxazole derivative (6l)A549, HepG2, MDA-MB-231Strong cytotoxicity with IC50 values of 0.22, 0.26, and 0.21 µM, respectively
Data compiled from studies on the synthesis and anticancer properties of phenyl benzoate derivatives. rsc.orgnih.gov

The design of these derivatives often involves strategies to enhance properties like lipophilicity or the ability to form hydrogen bonds with biological targets, thereby improving their therapeutic potential. nih.gov

In Vitro Investigation of Specific Enzyme Inhibition (e.g., EGFR-TK)

Research into the therapeutic potential of compounds structurally related to this compound has identified promising activity in the inhibition of specific enzymes, notably the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). EGFR-TK is a crucial target in cancer therapy as its overactivation is implicated in the growth and proliferation of various tumors. dntb.gov.uaugr.es

Derivatives of this compound have been specifically designed and synthesized to act as EGFR-TK inhibitors. smolecule.com In one such line of research, two new series of compounds, featuring oxadiazole and pyrazoline moieties, were developed and evaluated for their in vitro antiproliferative effects against several human cancer cell lines, including HCT116 (colon), HepG-2 (liver), and MCF7 (breast). smolecule.comnih.gov The evaluation was conducted using the MTT assay, a standard colorimetric test for measuring cellular metabolic activity. smolecule.com

Molecular docking studies have provided insight into the mechanism of action, suggesting that the 4-(benzyloxy)phenyl group on these derivatives plays a key role. nih.gov This part of the molecule is believed to engage in hydrophobic interactions with the ATP-binding pocket of the enzyme, which can explain the observed inhibitory activity. nih.gov The bulky benzyloxy moiety is thought to contribute significantly to the binding affinity, a feature also noted in other known EGFR kinase inhibitors like lapatinib. ugr.esnih.gov

The results from these studies identified several potent candidates. For instance, compound 10c demonstrated significant anticancer activity across the tested cell lines, with IC₅₀ values ranging from 1.82 to 5.55 μM. smolecule.comresearchgate.net Notably, this compound was found to be considerably safer for normal WI-38 cells (IC₅₀ = 41.17 μM) when compared to the reference drug, doxorubicin. smolecule.comresearchgate.net Further assessment of the most active derivatives revealed that compounds 5a and 10b exhibited the strongest EGFR inhibition, with IC₅₀ values of 0.09 and 0.16 μM, respectively, which are comparable to the reference inhibitor gefitinib (B1684475) (IC₅₀ = 0.04 μM). dntb.gov.uanih.govresearchgate.net

Table 1: In Vitro EGFR-TK Inhibitory Activity of Selected Derivatives

CompoundIC₅₀ (μM)Reference/Notes
5a0.09Oxadiazole derivative nih.govresearchgate.net
10b0.16Pyrazoline derivative nih.govresearchgate.net
9b0.20Pyrazoline derivative nih.gov
10c0.27Pyrazoline derivative nih.govresearchgate.net
Gefitinib (Reference)0.04Standard EGFR-TK inhibitor nih.govresearchgate.net

Antioxidant Activity and Related Mechanisms

The antioxidant properties of molecules containing the benzoyloxy phenyl structure have been a subject of scientific investigation. Antioxidants are of significant interest for their ability to neutralize harmful free radicals, which are implicated in various pathological conditions. The assessment of antioxidant capacity is often conducted using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging tests. researchgate.net

While direct data on this compound is limited, studies on more complex molecules incorporating this moiety provide valuable insights. For example, a cobalt(II) coordination complex with 5,10,15,20-tetrakis[4-(benzoyloxy)phenyl] porphyrin (TPBP) was synthesized and evaluated for its ability to scavenge DPPH and ABTS radicals. researchgate.net The study determined the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to scavenge 50% of the radicals. The results indicated that the synthesized porphyrin compounds possess notable antioxidant activity. researchgate.net

Table 2: Antioxidant Activity of a Related Porphyrin Compound

CompoundDPPH Scavenging IC₅₀ (mg/mL)ABTS Scavenging IC₅₀ (mg/mL)
H₂-TPBP (Free-base Porphyrin)0.0810.026
[CoII(TPBP)]0.0630.019
[CoII(TPBP)(bpy)₂] (Complex 1)0.0550.015
Vitamin C (Standard)0.0120.009
Data from a study on 5,10,15,20-tetrakis[4-(benzoyloxy)phenyl] porphyrin (TPBP) and its cobalt complexes. researchgate.net

Further supporting evidence for the antioxidant potential of the core chemical structure comes from the analysis of natural products. For example, 2-(Benzyloxy)phenol, a related compound, was identified as one of the main antioxidant components in the stem bark extracts of Artocarpus anisophyllus Miq. unmul.ac.id The ethyl acetate (B1210297) fraction containing this compound was found to be the most active antioxidant, with an IC₅₀ value of 28.65 ppm. unmul.ac.id

Early Discovery Research of Unique Chemicals

The foundational structure of this compound has served as a versatile scaffold in early discovery research, particularly in the field of material science for the development of unique chemicals like liquid crystals (LCs). smolecule.comtubitak.gov.trresearchgate.net Phenyl benzoate derivatives are among the most studied calamitic (rod-shaped) molecules due to their ability to form thermotropic liquid crystal phases. tubitak.gov.trresearchgate.net

The synthesis of these novel materials often involves multi-step chemical reactions. A representative example is the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), a calamitic liquid crystal. tubitak.gov.trnih.gov The synthesis process begins with commercially available starting materials and proceeds through several key transformations:

Alkylation: Ethyl 4-hydroxybenzoate (B8730719) is alkylated using 1-bromododecane (B92323) in the presence of potassium carbonate (K₂CO₃). tubitak.gov.tr

Hydrolysis: The ethyl ester group is then hydrolyzed using a strong base like sodium hydroxide (B78521) (NaOH) to yield 4-(4-n-dodecyloxybenzoyloxy)benzoic acid. tubitak.gov.trnih.gov

Esterification: In the final step, the prepared benzoic acid derivative is coupled with 4-benzyloxyphenol. tubitak.gov.trnih.gov This esterification is a crucial step and is often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP) under mild conditions. smolecule.comtubitak.gov.trnih.gov This method is favored as it often leads to higher yields and cleaner products compared to direct esterification. smolecule.com

The core this compound structure has also been utilized as a starting material for creating other complex molecules. For instance, methyl 4-(benzyloxy) benzoate, a direct precursor, was used to synthesize a series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives. mdpi.com This synthesis involved reacting the precursor with hydrazine (B178648) hydrate (B1144303) to form a benzohydrazide, which was then used to create Schiff bases that underwent cyclo-condensation to yield the final azetidinone compounds. mdpi.com This line of research highlights the utility of the phenyl benzoate scaffold as a building block in the discovery of new chemical entities.

Future Research Directions and Emerging Areas

Development of Novel Phenyl Benzoate (B1203000) Architectures for Specific Functions

The inherent versatility of the phenyl benzoate core allows for extensive modification to tailor its properties for specific, high-value applications. Research is moving beyond simple substitutions to the construction of complex molecular architectures designed to elicit unique behaviors.

One promising avenue is the development of non-symmetrical liquid crystal dimers. For instance, covalently linking cholesterol to a three-ring mesogenic core of phenyl 4-(benzoyloxy)benzoate through a flexible spacer has yielded new materials with complex phase behaviors. tandfonline.com By varying the length of the terminal chains and the spacer, researchers can induce phases such as chiral nematic (N), blue phases (BP-I/II), smectic A (SmA), chiral smectic C (SmC), and twist grain boundary (TGB) phases. tandfonline.com These materials are of significant interest for advanced display technologies and photonics.

Another area of exploration involves the synthesis of calamitic (rod-shaped) liquid crystals with extended molecular structures. A notable example is 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), a molecule with three aromatic rings connected by ester linkages. nih.govtubitak.gov.trtubitak.gov.tr The design and synthesis of such new liquid crystals, often involving changing terminal, linking, and lateral groups, are crucial for understanding structure-property relationships and developing materials for new technologies. tubitak.gov.tr

Furthermore, the creation of liquid crystalline thiol-ene monomers based on phenyl benzoate represents a significant step towards new polymer chemistries. tandfonline.comtue.nl By adjusting the bridging units and spacer lengths, the resulting mesophase can be tuned from nematic and smectic A to more highly ordered phases. tandfonline.com These reactive monomers are suitable for in situ polymerization, potentially leading to novel polymer architectures with enhanced electro-optical properties for device applications. tandfonline.comresearchgate.net

The development of dimeric compounds also shows potential for specific applications like cancer therapy. Dimeric derivatives, such as 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene, have been shown to induce significant apoptosis in cancer cells, highlighting how architectural changes can dramatically influence biological activity. rsc.orgrsc.org

Table 1: Examples of Novel Phenyl Benzoate Architectures and Their Properties

ArchitectureExample CompoundKey FeatureResulting Properties/PhasesPotential Application
Cholesterol Dimers Cholesterol-phenyl 4-(benzoyloxy)benzoate dimerNon-symmetric structure with chiral moietyChiral Nematic (N), Blue Phases, Smectic Phases (SmA, SmC), TGB Phases tandfonline.comAdvanced optical and photonic devices tandfonline.com
Extended Calamitic LCs 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB)Three-ring calamitic moleculeEnantiotropic nematic (N) and tilted smectic (SmC) phases tubitak.gov.trLiquid crystal technologies smolecule.com
LC Thiol-Ene Monomers Phenyl benzoate-based thiol-ene monomersPolymerizable functional groupsTunable mesophases (Nematic, Smectic A) tandfonline.comIn-situ polymerized networks for electro-optical devices tandfonline.comresearchgate.net
Dimeric Derivatives 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzeneTwo phenyl benzoate units linked by a benzene (B151609) coreEnhanced cytotoxic effects rsc.orgrsc.orgAnticancer therapeutics rsc.orgrsc.org

Advanced Computational Modeling for Predictive Material Design

As molecular architectures become more complex, traditional trial-and-error synthesis becomes increasingly inefficient. Advanced computational modeling is emerging as an indispensable tool for the predictive design of phenyl benzoate-based materials.

Density Functional Theory (DFT) has been employed to study the conformational space of phenyl benzoate, providing fundamental insights into its structure. acs.org Such calculations can elucidate the rotational barriers around key dihedral angles, which is crucial for understanding the structure-property relationships in more complex systems derived from this core. acs.org Computational studies using DFT can also be used to correlate calculated quantum chemical parameters—such as dipole moments, polarizability, and reactivity—with experimentally observed mesomorphic behavior in new liquid crystal series. researchgate.net

Molecular dynamics (MD) simulations offer a way to understand the behavior of these molecules in condensed phases. For example, simulations can describe the characteristic motions of molecules in the nematic phase, providing a link between molecular structure and bulk material properties. acs.org For more specialized applications, molecular modeling can predict how derivatives might interact with biological targets. Docking studies have been used to evaluate how new phenylcarbamoylbenzoic acid analogs might bind to specific protein active sites, guiding the synthesis of compounds with enhanced antioxidant potential. nih.gov

The synergy between computational modeling and experimental work is a powerful paradigm for future research. Models can screen potential candidate molecules and predict their properties before committing to laborious synthesis. For instance, computational chemistry was used to study the antioxidant mechanism of a particularly active phenyl benzoate derivative, providing insights that would be difficult to obtain through experiments alone. bjmu.edu.cn This integrated approach accelerates the discovery cycle and allows for a more rational design of materials with targeted functionalities.

Exploration of New Application Niches in Niche Materials and Chemical Synthesis

Beyond their established use in liquid crystals, derivatives of 4-(Benzoyloxy)phenyl benzoate are finding their way into a variety of niche applications in both materials science and synthetic chemistry.

In the realm of niche materials , there is growing interest in the biological activities of phenyl benzoate derivatives. Researchers have synthesized and evaluated various derivatives for their cytotoxic effects against human cancer cell lines. rsc.orgrsc.org For example, 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate demonstrated marked inhibition of lung cancer cell proliferation. rsc.org These findings suggest that the phenyl benzoate scaffold could be a valuable starting point for the development of new therapeutic agents. smolecule.comontosight.ai Other studies have focused on their potential as antioxidants, with some compounds showing stronger activity than established standards. bjmu.edu.cn

Phenyl benzoate derivatives are also being explored as functional additives in polymers. They have been studied as photo- and thermostabilizers in polyvinyl chloride (PVC) formulations, where they can protect the polymer matrix from UV radiation and withstand high processing temperatures. researchgate.net A novel strategy in polymer actuators combines the shape memory effect with the photochemical phase transition of a copolymer containing azobenzene (B91143) and phenyl benzoate mesogens, achieving exceptionally large light-driven contraction. researchgate.net

In chemical synthesis , phenyl benzoate derivatives serve as versatile intermediates. Their use in palladium-mediated intramolecular biaryl coupling reactions has enabled the total synthesis of complex natural products known as graphislactones. okayama-u.ac.jp This strategy, which involves the esterification of corresponding phenols and benzoic acids followed by a key coupling step, showcases the utility of phenyl benzoates as precursors in advanced organic synthesis. okayama-u.ac.jp Additionally, derivatives like 4-(Benzyloxy)phenol have been utilized in the preparation of hetaryl-azophenol dyes. smolecule.com

The exploration of these niche areas diversifies the application portfolio of phenyl benzoates and opens up new avenues for interdisciplinary research, bridging materials science with pharmacology and advanced organic synthesis.

Q & A

Basic Questions

What is the synthetic route for 4-(benzoyloxy)phenyl benzoate, and what experimental conditions optimize its yield?

This compound is synthesized via esterification between 4-hydroxybenzoic acid derivatives and benzoyl chloride. A typical method involves:

  • Step 1: Reacting 4-hydroxyphenyl benzoate with benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen.
  • Step 2: Using a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.
  • Step 3: Maintaining a temperature of 0–5°C during reagent addition to minimize side reactions.
    Yield optimization (~85–90%) requires stoichiometric control (1:1.2 molar ratio of phenol to benzoyl chloride) and rigorous exclusion of moisture .

How is the structural integrity of this compound validated post-synthesis?

Key characterization methods include:

  • NMR Spectroscopy: 1^1H NMR confirms ester linkages (δ 8.0–8.2 ppm for aromatic protons adjacent to ester groups) and absence of unreacted hydroxyl groups.
  • FT-IR: Peaks at ~1720 cm1^{-1} (C=O stretch of ester) and 1250 cm1^{-1} (C-O-C stretch) validate functional groups.
  • Elemental Analysis: Discrepancies >0.3% between calculated and observed C/H/O ratios indicate impurities .

What are the thermal stability and phase transition properties of this compound?

This compound exhibits mesomorphic behavior in liquid crystal research. Differential Scanning Calorimetry (DSC) reveals:

  • A melting point (Tm) of ~120–130°C.
  • A clearing point (Tc) of ~180–190°C, indicating transition to an isotropic liquid.
    Thermogravimetric Analysis (TGA) shows decomposition above 250°C, making it suitable for applications below this threshold .

Advanced Research Questions

How can this compound be tailored for liquid crystal applications, and what design parameters influence mesophase behavior?

To engineer mesophases (e.g., nematic, smectic):

  • Alkoxy Chain Modulation: Increasing alkoxy chain length (e.g., dodecyloxy in ) enhances smectic phase stability by promoting lamellar packing.
  • Fluorine/Chloro Substituents: Introducing halogens at specific positions (e.g., 2-fluoro in ) alters dipole interactions, affecting transition temperatures.
  • Bent-Core Design: Asymmetric substitution (e.g., bent-core structures in ) induces polar ordering, enabling ferroelectric liquid crystals .

What precautions are necessary for handling this compound in air-sensitive reactions?

  • Storage: Store under inert gas (argon) at 2–8°C in amber glass to prevent hydrolysis.
  • Handling: Use anhydrous solvents (e.g., DCM, THF) and Schlenk-line techniques for moisture-sensitive steps.
  • Safety: Avoid inhalation (PSA = 57.29 Ų suggests moderate polarity; use fume hoods) and skin contact (wear nitrile gloves) .

How can researchers resolve contradictory data in elemental analysis or spectroscopic results?

Case Study: A mismatch in elemental analysis (e.g., C: 60.2% observed vs. 61.5% calculated) may arise from:

  • Impurities: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Hydration: Dry the compound under vacuum (40°C, 24 hrs) before analysis.
  • Isomeric Contamination: Use preparative HPLC with a chiral column to separate enantiomers (if asymmetric synthesis is involved) .

What strategies improve the solubility of this compound in polar solvents for biomedical studies?

  • Co-solvent Systems: Use DMSO:water (1:4 v/v) to enhance solubility (logP ≈ 3.5 predicts moderate hydrophobicity).
  • Derivatization: Introduce sulfonate or PEG groups to the phenyl ring to increase hydrophilicity.
  • Micellar Encapsulation: Employ non-ionic surfactants (e.g., Tween-80) at concentrations above the critical micelle concentration (CMC) .

How can asymmetric synthesis be applied to chiral derivatives of this compound?

  • Chiral Catalysts: Use (R)-BINOL-based catalysts for enantioselective esterification.
  • Epoxy Intermediates: Synthesize chiral epoxides (e.g., (S,S)-2,3-epoxyhexyl in ) as precursors for stereocontrolled reactions.
  • Resolution Techniques: Employ enzymatic resolution (e.g., lipase-catalyzed hydrolysis) to separate enantiomers .

Methodological Considerations

What analytical techniques are critical for studying its degradation kinetics?

  • HPLC-MS: Monitor hydrolytic degradation products (e.g., 4-hydroxybenzoic acid) with a C18 column (acetonitrile/water mobile phase).
  • Kinetic Modeling: Apply first-order kinetics to determine half-life (t1/2) under varying pH/temperature conditions.
  • Arrhenius Analysis: Calculate activation energy (Ea) for thermal decomposition using TGA data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.